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molecular formula C12H15ClN2O2 B8413494 1-(5-Chloro-2-nitro-phenyl)-4-methyl-piperidine

1-(5-Chloro-2-nitro-phenyl)-4-methyl-piperidine

Cat. No. B8413494
M. Wt: 254.71 g/mol
InChI Key: MBYXZKMMDFVWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705042B2

Procedure details

The procedure of Example 4, step (a) was followed using 0.950 g (5.43 mmol) of 4-chloro-2-fluoronitrobenzene and 1.93 mL (16.3 mmol) of 4-methylpiperidine in 10 mL of EtOH to afford 1.37 g (99%) of the title compound as an orange oil which crystallized on standing: Mass spectrum (ESI, m/z): Calcd. for C12H15ClN2O2, 255.1 (M+H), found 255.0.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[CH3:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N:16]2[CH2:17][CH2:18][CH:13]([CH3:12])[CH2:14][CH2:15]2)[CH:3]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
CC1CCNCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N1CCC(CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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